(2S,3S,4S,5R,6R)-methyl 6-((1R,2S,3R,4R,5R)-3-acetoxy-4-azido-6,8-dioxabicyclo[3,2,1]octan-2-yloxy)-4,5-bis(benzyloxy)-3-(chlorocarbonyloxy)tetrahydro-2H-pyran-2-carboxylate
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Overview
Description
The compound “(2S,3S,4S,5R,6R)-methyl 6-((1R,2S,3R,4R,5R)-3-acetoxy-4-azido-6,8-dioxabicyclo[3,2,1]octan-2-yloxy)-4,5-bis(benzyloxy)-3-(chlorocarbonyloxy)tetrahydro-2H-pyran-2-carboxylate” is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. The starting materials are typically simple organic molecules that undergo a series of reactions such as esterification, azidation, and cyclization to form the final product. Each step must be carefully controlled to ensure the desired stereochemistry and purity of the compound.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would require optimization of reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow chemistry and automated synthesis could be employed to achieve efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Reduction: The addition of hydrogen atoms or removal of oxygen atoms.
Substitution: The replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid, while reduction could produce an alcohol. Substitution reactions could result in the formation of various derivatives with different functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other azido-containing molecules and bicyclic structures. Examples might include:
- (2S,3S,4S,5R,6R)-methyl 6-((1R,2S,3R,4R,5R)-3-acetoxy-4-azido-6,8-dioxabicyclo[3,2,1]octan-2-yloxy)-4,5-bis(benzyloxy)-3-(hydroxy)tetrahydro-2H-pyran-2-carboxylate
- (2S,3S,4S,5R,6R)-methyl 6-((1R,2S,3R,4R,5R)-3-acetoxy-4-azido-6,8-dioxabicyclo[3,2,1]octan-2-yloxy)-4,5-bis(benzyloxy)-3-(methoxy)tetrahydro-2H-pyran-2-carboxylate
Uniqueness
The uniqueness of the compound lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C30H32ClN3O12 |
---|---|
Molecular Weight |
662.0 g/mol |
IUPAC Name |
methyl (2S,3S,4S,5R,6R)-6-[[(1R,2S,3R,4R,5R)-3-acetyloxy-4-azido-6,8-dioxabicyclo[3.2.1]octan-2-yl]oxy]-3-carbonochloridoyloxy-4,5-bis(phenylmethoxy)oxane-2-carboxylate |
InChI |
InChI=1S/C30H32ClN3O12/c1-16(35)42-22-20(33-34-32)28-41-15-19(43-28)21(22)44-29-26(40-14-18-11-7-4-8-12-18)23(39-13-17-9-5-3-6-10-17)24(46-30(31)37)25(45-29)27(36)38-2/h3-12,19-26,28-29H,13-15H2,1-2H3/t19-,20-,21-,22-,23+,24+,25+,26-,28-,29-/m1/s1 |
InChI Key |
ROIMHBNYMYSQEW-BHXSFULWSA-N |
Isomeric SMILES |
CC(=O)O[C@@H]1[C@H]([C@@H]2OC[C@H]([C@H]1O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)OC)OC(=O)Cl)OCC4=CC=CC=C4)OCC5=CC=CC=C5)O2)N=[N+]=[N-] |
Canonical SMILES |
CC(=O)OC1C(C2OCC(C1OC3C(C(C(C(O3)C(=O)OC)OC(=O)Cl)OCC4=CC=CC=C4)OCC5=CC=CC=C5)O2)N=[N+]=[N-] |
Origin of Product |
United States |
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